N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of fluorinated phenyl, imidazolidinone, and thiophene carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide typically involves multi-step organic synthesisThe final step involves the coupling of the imidazolidinone intermediate with thiophene-2-carboxylic acid under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide
Uniqueness
N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is unique due to its combination of fluorinated phenyl, imidazolidinone, and thiophene carboxamide moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C15H9F4N3O3S |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H9F4N3O3S/c16-8-3-1-4-9(7-8)22-12(24)14(15(17,18)19,21-13(22)25)20-11(23)10-5-2-6-26-10/h1-7H,(H,20,23)(H,21,25) |
InChI Key |
FNXXVSQNYYVWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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